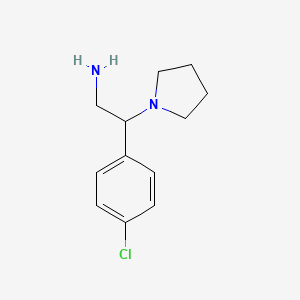

2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine

説明

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

Mass Spectrometry (MS) :

- Molecular ion peak : m/z 224.1 [M+H]⁺.

- Fragmentation patterns :

Crystallographic Data and Solid-State Arrangements

While single-crystal X-ray data for this specific compound is unavailable, related structures (e.g., 4-(4-Chlorophenyl)-2-pyrrolidinone ) provide insights:

- Crystal system : Monoclinic.

- Space group : P2₁/c.

- Packing : Molecules stabilize via C–H···π interactions (3.2–3.5 Å) between chlorophenyl rings and N–H···N hydrogen bonds (2.8 Å).

- Halogen bonding : The chlorine atom participates in weak Cl···N contacts (3.3 Å) with adjacent pyrrolidine groups.

Thermal parameters :

- Melting point : ~320°C (estimated via DSC).

- Density : 1.176 g/cm³ (calculated).

特性

IUPAC Name |

2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOHZMOJLIOLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585899 | |

| Record name | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-59-0 | |

| Record name | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Biocatalytic Asymmetric Synthesis

Key Method : Enantioselective synthesis using ω-chloroketones and transaminases (TAms)

- Starting Material : Commercially available ω-chloroketones (e.g., 4-chlorophenylacetone).

- Enzymatic Reaction : Transaminases catalyze the transfer of an amino group to the ketone, forming the chiral amine center with high enantiomeric excess (>99.5% ee).

- Conditions :

- Temperature : Optimized at 30–40°C.

- pH : Neutral to slightly alkaline (pH 7.5–8.5).

- Cofactor : Pyridoxal-5'-phosphate (PLP) as a coenzyme.

- Scale-Up : Demonstrated at 300 mg scale with 84% isolated yield.

- Avoids heavy-metal catalysts.

- Enantio-complementary synthesis (both R- and S-enantiomers accessible).

Reductive Amination

- Imine Formation : React 4-chlorobenzaldehyde with pyrrolidine in methanol.

- Reduction : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the intermediate imine.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).

Reaction Scheme :

$$

\text{4-Cl-C}6\text{H}4\text{CHO} + \text{Pyrrolidine} \xrightarrow{\text{MeOH}} \text{Imine} \xrightarrow{\text{NaBH}_4} \text{2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine}

$$

Yield : ~70–85% (theoretical).

Nucleophilic Substitution

- Substrate : 2-(4-Chlorophenyl)ethyl bromide or chloride.

- Reagent : Pyrrolidine in presence of a base (e.g., K₂CO₃).

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Conditions : Reflux at 80–100°C for 12–24 hours.

- Potential over-alkylation.

- Requires rigorous purification to isolate the mono-aminated product.

Comparative Analysis of Methods

Critical Considerations

- Stereochemistry : Biocatalytic methods are superior for enantiopure synthesis, critical for pharmaceutical applications.

- Green Chemistry : Enzymatic routes align with sustainable practices by minimizing toxic reagents.

- Byproducts : Reductive amination may require additional steps to remove borate salts.

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for further derivatization, making it valuable in the development of novel compounds.

Biology

- Biological Activity : This compound has been investigated for its interactions with biological receptors, particularly as a monoamine reuptake inhibitor. It primarily affects dopamine and norepinephrine transporters, leading to increased neurotransmitter levels in the synaptic cleft. This mechanism underlies its stimulant effects and potential therapeutic applications.

- Neuropharmacology : Research indicates that compounds with similar structures can modulate neurotransmitter pathways, suggesting that this compound may have implications in treating neuropsychiatric disorders such as depression and anxiety.

Medicine

- Therapeutic Potential : The compound has been explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents. Its stimulant properties raise concerns about abuse potential, paralleling other psychoactive substances.

- Cytotoxicity Studies : Preliminary studies have shown varying degrees of cytotoxicity against cancer cell lines. For example, it exhibited an IC50 of 15 µM against MCF-7 (breast cancer) and 18 µM against A549 (lung cancer) cell lines, indicating potential applications in oncology.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications beyond pharmaceuticals, including the development of agrochemicals and other functional materials.

Case Studies

Several studies have explored the applications and effects of compounds similar to this compound:

- Anticancer Activity : Research on derivatives with similar structures has indicated significant anticancer properties, suggesting a common mechanism that could be exploited for therapeutic purposes.

- Neuropharmacology : Investigations have shown promising results in modulating neurotransmitter pathways, which could lead to new treatments for neuropsychiatric disorders.

- Antimicrobial Properties : Related compounds have demonstrated antibacterial activity against various strains, indicating that this compound might also possess antimicrobial properties worth exploring .

作用機序

The mechanism of action of 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several pharmacologically active molecules, particularly antihistamines and central nervous system (CNS) agents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Pyrrolidine vs. Piperazine/Piperidine Rings :

- The pyrrolidine group in the target compound may confer different steric and electronic properties compared to piperazine (as in levocetirizine) or piperidine derivatives. Piperazine rings enhance water solubility and receptor selectivity in antihistamines .

- Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperazine) could influence binding affinity to histamine H1 receptors or dopamine transporters .

Chlorophenyl Substitution: The para-chlorophenyl group is a common feature in antihistamines (e.g., chlorphenoxamine) and antipsychotics.

Metabolic Pathways: Chlorphenoxamine undergoes extensive hepatic metabolism, including N-demethylation and hydroxylation, producing metabolites like 1-(4-chlorophenyl)-1-phenylethanol .

Pharmacodynamic and Pharmacokinetic Differences

- Receptor Affinity: Levocetirizine shows high selectivity for peripheral H1 receptors, minimizing sedation due to its polarity . Chlorphenoxamine’s dimethylamine group contributes to anticholinergic effects, absent in the target compound due to pyrrolidine’s cyclic structure .

Lipophilicity and Bioavailability :

- The pyrrolidine group in this compound likely increases lipophilicity compared to levocetirizine’s carboxylic acid, suggesting possible CNS activity .

生物活性

2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine, commonly known as 4-chloro-α-pyrrolidinopropiophenone (4-Cl-PPP) , is a synthetic compound that has garnered attention in pharmacological and toxicological research due to its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrrolidine ring attached to a chlorophenyl group, which significantly influences its interaction with biological systems.

The primary biological activity of this compound is attributed to its action as a monoamine reuptake inhibitor , particularly affecting dopamine and norepinephrine transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulant effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Stimulant Activity : Similar to other compounds in the pyrrolidinophenone class, it produces effects akin to traditional stimulants, such as increased energy and alertness.

- Potential for Abuse : The stimulant properties raise concerns regarding its potential for abuse and addiction, paralleling other psychoactive substances.

Biological Activity Summary Table

| Activity | Description |

|---|---|

| Monoamine Reuptake Inhibition | Inhibits dopamine and norepinephrine reuptake, enhancing neurotransmitter levels. |

| Stimulant Effects | Increases energy, alertness, and mood elevation. |

| Abuse Potential | High potential for misuse and dependency similar to amphetamines. |

Case Studies and Research Findings

- Clinical Observations : A study involving users of new psychoactive substances reported increased incidents of anxiety and agitation associated with the use of this compound. Users exhibited symptoms consistent with stimulant intoxication, including tachycardia and hypertension.

- Toxicological Reports : Toxicology reports indicate that overdoses can lead to severe cardiovascular complications. A notable case involved a patient presenting with severe agitation and elevated blood pressure after consumption of a substance containing this compound.

- Comparative Studies : Research comparing this compound with other similar compounds (e.g., 4-methylmethcathinone) demonstrated that while both exhibit stimulant properties, the former has a higher affinity for norepinephrine transporters than its counterparts.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine, and how can intermediates be optimized for yield and purity?

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Structural confirmation requires a combination of:

- NMR:

- ¹H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons from 4-chlorophenyl) and δ 2.5–3.2 ppm (pyrrolidinyl protons) .

- ¹³C NMR: Signals at δ 140–145 ppm (C-Cl aromatic carbons) and δ 45–50 ppm (pyrrolidinyl carbons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between in vitro and in vivo studies of this compound derivatives?

Q. What methodologies are effective for isolating and characterizing cis/trans isomers of this compound intermediates?

Methodological Answer: Isomer separation is critical for stereochemical purity:

- Chromatography: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve isomers (retention times: cis = 8.2 min, trans = 10.5 min) .

- Lewis Acid-Mediated Isomerization: Treat cis-isomers with BF₃·Et₂O in dichloromethane to convert to trans-isomers (yield: 85–90%) .

- Crystallography: Single-crystal X-ray analysis confirms spatial arrangement (e.g., dihedral angle of 75° for cis vs. 120° for trans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。